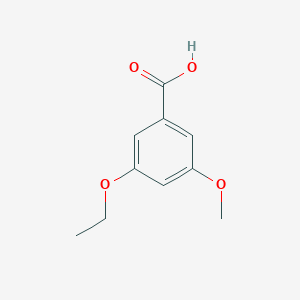

3-Ethoxy-5-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups modifying the ring. The nature and position of these substituents significantly influence the compound's physical and chemical properties. In the case of 3-Ethoxy-5-methoxybenzoic acid, the presence of both an ethoxy (-OCH2CH3) and a methoxy (B1213986) (-OCH3) group at the meta positions relative to the carboxylic acid is of particular interest.

These alkoxy groups are generally considered electron-donating groups. openstax.org Electron-donating groups can decrease the acidity of the benzoic acid by destabilizing the resulting carboxylate anion after deprotonation. openstax.orglibretexts.org However, the precise impact on acidity and reactivity is a complex interplay of inductive and resonance effects. The positions of these substituents are also crucial. For instance, substituents in the ortho position can lead to steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring, which can increase the acidity. wikipedia.orgkhanacademy.org While this compound does not have ortho substituents, the electronic effects of the meta-positioned ethoxy and methoxy groups are central to its chemical behavior.

Historical Trajectories of Research on Related Aromatic Carboxylic Acids

The study of aromatic carboxylic acids dates back to the 16th century with the description of benzoic acid, which was obtained by distilling gum benzoin. britannica.com Throughout history, research into these compounds has been pivotal in the development of organic chemistry. Early investigations focused on understanding their acidic nature and reactivity. britannica.com

The exploration of substituted benzoic acids has led to a deeper understanding of electrophilic aromatic substitution reactions. britannica.com The carboxyl group itself is a deactivating group, meaning it makes the aromatic ring less susceptible to electrophilic attack than benzene. britannica.com Furthermore, it directs incoming electrophiles to the meta position. britannica.com The study of various substituted benzoic acids has been instrumental in developing theories about the electronic effects of different functional groups on aromatic systems. openstax.org This historical foundation has paved the way for the investigation of more complex molecules like this compound, where the combined influence of multiple substituents is examined.

Scope and Significance of Contemporary Academic Investigations of this compound

Current academic research on this compound primarily focuses on its utility as a building block in organic synthesis. Its structure makes it a precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science. Researchers utilize it in the synthesis of novel compounds where the specific arrangement of the ethoxy and methoxy groups is desired to achieve a target molecular architecture and functionality.

The compound is often used in reactions that modify the carboxylic acid group, such as esterification or amidation, to produce a wide range of derivatives. wikipedia.org These derivatives are then studied for their biological activity or material properties. The presence of the two different alkoxy groups also offers potential for selective chemical transformations. While specific, large-scale industrial applications are not widely documented, its role as an intermediate in research underscores its importance in the ongoing quest for new and improved chemical entities.

Below is a table summarizing some of the key properties of this compound and a related precursor.

| Property | This compound | 3-Hydroxy-5-methoxybenzoic acid |

| CAS Number | 62502-03-8 chemsrc.com | 19520-75-3 chemsrc.com |

| Molecular Formula | Not explicitly found | C8H8O4 chemsrc.com |

| Molecular Weight | Not explicitly found | 168.147 g/mol chemsrc.com |

| Boiling Point | Not explicitly found | 394.7±27.0 °C at 760 mmHg chemsrc.com |

| Flash Point | Not explicitly found | 168.3±17.2 °C chemsrc.com |

| Density | Not explicitly found | 1.4±0.1 g/cm3 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENKSFRQXANPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90807989 | |

| Record name | 3-Ethoxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90807989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62502-03-8 | |

| Record name | 3-Ethoxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90807989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 5 Methoxybenzoic Acid

Direct Synthesis Pathways

The synthesis of 3-ethoxy-5-methoxybenzoic acid can be achieved through several direct pathways, each with distinct advantages and considerations. These routes primarily involve the construction of the substituted benzene (B151609) ring with the desired ethoxy, methoxy (B1213986), and carboxylic acid functionalities.

Oxidative Routes from Aldehyde Precursors

A common and effective method for the synthesis of this compound involves the oxidation of the corresponding aldehyde, 3-ethoxy-5-methoxybenzaldehyde. This transformation is a fundamental reaction in organic chemistry, where the aldehyde group is converted to a carboxylic acid. Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) being conventional choices. researchgate.net The reaction typically proceeds by treating the aldehyde with the oxidizing agent in a suitable solvent system. The aldehyde precursor itself can be synthesized from commercially available starting materials. For instance, the oxidation of the aldehyde group in 3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde (B2636920) to a carboxylic acid is a known transformation.

Etherification Strategies

Etherification, specifically the Williamson ether synthesis, presents a versatile strategy for preparing this compound. masterorganicchemistry.comwikipedia.orgbyjus.com This method typically involves the reaction of a phenoxide ion with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), to form the ethoxy group. masterorganicchemistry.comwikipedia.org A plausible synthetic route would start with a dihydroxy-methoxybenzoic acid derivative, where one of the hydroxyl groups is selectively protected or more sterically hindered, allowing for the etherification of the other hydroxyl group. Following the formation of the ethoxy group, a subsequent methylation of the remaining hydroxyl group would yield the desired product. The Williamson ether synthesis is an SN2 reaction, and its success is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature. masterorganicchemistry.comwikipedia.org Common bases used to deprotonate the phenol (B47542) include sodium hydroxide (B78521) or potassium carbonate. wikipedia.orggoogle.com

For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a related compound, has been achieved by reacting isovanillin (B20041) with ethyl bromide in the presence of a base and a phase-transfer catalyst. google.comchemicalbook.com A similar strategy could be adapted for the synthesis of this compound, likely starting from 3,5-dihydroxybenzoic acid or a derivative thereof.

Catalytic Coupling Reactions

While less commonly reported specifically for this compound, catalytic coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura coupling could potentially be employed. beilstein-journals.org This approach would involve the coupling of a suitably functionalized benzoic acid derivative (e.g., a bromo- or iodo-substituted methoxybenzoic acid) with an ethoxy source, or vice versa, in the presence of a palladium catalyst and a base. The success of such a strategy would depend on the availability of the appropriate starting materials and the optimization of reaction conditions to favor the desired coupling product.

For example, palladium-catalyzed asymmetric Suzuki-Miyaura couplings have been successfully used to synthesize axially chiral biaryl compounds from bromoarylamides and boronic acids. beilstein-journals.org While a direct application to this compound is not detailed, the principles of this methodology could be adapted.

Multi-step Preparative Approaches

The synthesis of this compound can also be accomplished through multi-step sequences that involve the gradual introduction and modification of functional groups on the benzene ring. ontosight.ai These approaches offer flexibility in the choice of starting materials and allow for precise control over the final structure.

One potential multi-step route could begin with a commercially available substituted benzoic acid, such as 3-hydroxy-5-methoxybenzoic acid. The synthesis would then proceed through the following key steps:

Protection of the carboxylic acid: The carboxylic acid group is often protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with subsequent reactions. ontosight.ai

Etherification: The hydroxyl group is then converted to an ethoxy group using an ethylating agent, as described in the etherification strategies section. rasayanjournal.co.in

Deprotection: Finally, the protecting group on the carboxylic acid is removed, typically through hydrolysis, to yield the final product, this compound.

An alternative multi-step approach could involve the functionalization of a different starting material, such as 3,5-dihydroxybenzoic acid, through a series of protection, etherification, and methylation steps.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified through various derivatization strategies to produce a range of related compounds with potentially new and interesting properties.

Esterification Reactions

Esterification is a common and important reaction of carboxylic acids, including this compound. cymitquimica.comsmolecule.com This reaction involves the conversion of the carboxylic acid group into an ester group by reacting it with an alcohol in the presence of an acid catalyst. The resulting esters can have different properties compared to the parent carboxylic acid, such as increased volatility and altered solubility.

The synthesis of various esters of this compound can be achieved. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 3-ethoxy-5-methoxybenzoate. Similarly, reaction with ethanol (B145695) would produce ethyl 3-ethoxy-5-methoxybenzoate. The choice of alcohol determines the nature of the ester group.

Amide Bond Formations

The formation of amide bonds from this compound is a crucial transformation, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science. This reaction typically involves the activation of the carboxylic acid group followed by coupling with a primary or secondary amine.

Commonly employed coupling reagents facilitate this transformation by converting the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl halide, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, yields, and suppression of side reactions like racemization. luxembourg-bio.comacs.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Activating Species | Byproducts |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | O-acylisourea | 1-Hydroxy-7-azabenzotriazole (HOAt), Tetramethylurea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acylphosphonium salt | 1-Hydroxybenzotriazole (HOBt), Hexamethylphosphoramide (HMPA) |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based active ester | OxymaPure, Morpholinourea derivative |

| N,N'-Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |

Data sourced from multiple chemical synthesis guides and research articles. luxembourg-bio.comacs.org

For instance, the synthesis of various benzamides often utilizes reagents like HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF). nih.gov The reaction proceeds by the formation of an active ester with HATU, which is then readily displaced by the amine to yield the corresponding amide. nih.gov This methodology has been successfully applied to generate libraries of amide-containing compounds for structure-activity relationship (SAR) studies. nih.gov

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered amines or sensitive functional groups on either the carboxylic acid or the amine. psu.edu For example, the use of phosphonium-based reagents like PyBOP can be advantageous in cases where carbodiimide-based methods lead to low yields or side product formation. luxembourg-bio.com

Halogenation and Other Electrophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating ethoxy and methoxy groups. The directing effects of these substituents, along with the deactivating and meta-directing carboxyl group, influence the position of incoming electrophiles.

Halogenation: Bromination of benzoic acid derivatives can be achieved using various brominating agents. For instance, the bromination of a similar compound, m-methoxybenzoic acid, has been accomplished using N-bromosuccinimide (NBS) in the presence of a catalyst. google.com The reaction of p-nitrotoluene with bromine and iron powder serves as a classic example of electrophilic aromatic bromination, a reaction type applicable to activated systems like this compound. orgsyn.org The use of dibromohydantoin in the presence of sulfuric acid and a halogenated solvent is another effective method for the bromination of methoxybenzoic acids. google.com The specific regioselectivity of halogenation on the this compound ring would be determined by the combined directing effects of the substituents.

Nitration: Nitration of alkoxybenzoic acids is a common electrophilic aromatic substitution. For example, 4-alkoxybenzoic acids can be selectively nitrated at the 3-position using nitric acid. google.com This suggests that the position ortho to the alkoxy groups and meta to the carboxylic acid is susceptible to nitration. A mixture of concentrated nitric acid and sulfuric acid is a traditional nitrating agent, though this can lead to acidic waste. google.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Bromination | N-Bromosuccinimide (NBS), catalyst | Bromo-3-ethoxy-5-methoxybenzoic acid |

| Bromination | Dibromohydantoin, H₂SO₄ | Bromo-3-ethoxy-5-methoxybenzoic acid |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-ethoxy-5-methoxybenzoic acid |

This table presents potential reactions based on established methodologies for similar compounds. google.comgoogle.com

The precise outcome of these reactions, particularly the isomeric distribution of the products, would require experimental verification. The interplay of steric hindrance and the electronic effects of the three substituents on the aromatic ring will ultimately govern the regioselectivity of the substitution.

Nucleophilic Substitutions and Modifications

While the aromatic ring of this compound is generally deactivated towards nucleophilic aromatic substitution, modifications of the substituent groups can be achieved through nucleophilic reactions.

One key area of modification involves the carboxylic acid group. The carboxylate can be converted into other functional groups. For example, reduction of the carboxylic acid to a primary alcohol can be accomplished using reducing agents like lithium aluminum hydride.

Another potential modification is the cleavage of the ether linkages (ethoxy and methoxy groups). This typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI), as seen in the Zeisel-Vieböck-Schwappach method for determining methoxyl groups in lignin (B12514952). rsc.org Selective cleavage of one ether group over the other would be challenging and would likely depend on subtle differences in their reactivity.

Nucleophilic substitution reactions can also be performed on derivatives of this compound. For instance, if a halogen atom is introduced onto the aromatic ring via electrophilic substitution, this halogen can then serve as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. The success of such reactions is highly dependent on the activation provided by other substituents on the ring. researchgate.net For example, the bromine atom in 3-Bromo-5-ethoxy-4-methoxybenzoic acid can be substituted by other functional groups through nucleophilic substitution reactions.

Advanced Synthetic Approaches and Process Optimization

Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. In the context of synthesizing and modifying this compound, several green chemistry approaches can be considered.

One key area is the use of greener solvents and reaction conditions. For instance, the use of environmentally benign solvents in the synthesis of related benzoic acid derivatives has been reported. semanticscholar.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent usage and purification steps. psu.edu Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of kynurenic acid derivatives. u-szeged.hu

The choice of reagents is also critical. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. For example, catalytic oxidation methods for converting benzyl (B1604629) alcohols to benzoic acids using green oxidants like air or hydrogen peroxide are being developed. google.com The use of recyclable catalysts is also a key aspect of green chemistry.

A reported green synthesis of p-anisic acid from methyl paraben highlights the potential for developing more environmentally friendly routes to alkoxy-substituted benzoic acids. researchgate.net This methodology focused on high yield, shorter reaction times, and the recycling of solvents, resulting in a low E-factor (a measure of the amount of waste produced per unit of product). researchgate.net

Table 3: Green Chemistry Considerations in the Synthesis of this compound Derivatives

| Green Chemistry Principle | Application |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. psu.edu |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Employing water or other environmentally benign solvents where possible. semanticscholar.org |

| Use of Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. google.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. u-szeged.hu |

This table outlines potential applications of green chemistry principles based on existing research.

Stereoselective Synthesis Considerations

This compound itself is an achiral molecule. However, it can be used as a starting material or a building block in the synthesis of chiral molecules. In such cases, stereoselective synthesis becomes a critical consideration.

Stereoselectivity can be introduced in several ways. If this compound is reacted with a chiral reagent or a chiral catalyst, diastereomeric products may be formed, which can then be separated. Alternatively, a prochiral center can be created in a derivative of this compound, and a subsequent reaction can be controlled to favor the formation of one stereoisomer over the other.

For example, in the context of amide bond formation, if this compound is coupled with a chiral amine, the resulting product will be chiral. If the amine is a racemate, a mixture of diastereomers will be formed. If a single enantiomer of the amine is used, a single enantiomer of the amide product will be obtained.

Furthermore, if a functional group on the this compound scaffold is modified to create a stereocenter, the stereochemical outcome of that reaction will be important. For instance, if a ketone derivative were to be synthesized and then reduced to a secondary alcohol, the use of a stereoselective reducing agent could yield a specific enantiomer of the alcohol.

While there is no specific literature found detailing stereoselective syntheses directly involving this compound, the principles of asymmetric synthesis are broadly applicable. The design of a stereoselective synthesis would depend on the specific target molecule and the desired stereochemical configuration.

Molecular Interactions and Biological Activity Mechanisms of 3 Ethoxy 5 Methoxybenzoic Acid and Its Derivatives

Enzyme Modulation Studies: A Field Awaiting Investigation

Investigating Enzyme Inhibition Kinetics

There is currently no publicly available research detailing the enzyme inhibition kinetics of 3-Ethoxy-5-methoxybenzoic acid or its derivatives. Studies on other benzoic acid derivatives have demonstrated a range of inhibitory activities against enzymes such as tyrosinase and α-amylase. For instance, the inhibitory potency of benzoic acid analogs against these enzymes is highly dependent on the nature and position of substituents on the aromatic ring. However, without experimental data, any discussion of the kinetic parameters (e.g., IC₅₀, Kᵢ) for this compound would be purely speculative.

Substrate Specificity and Catalytic Site Interactions

The specific interactions of this compound with enzyme catalytic sites have not been characterized. Structure-activity relationship (SAR) studies on related compounds suggest that the size and electronic properties of substituents play a crucial role in how these molecules orient within an enzyme's active site. For example, research on cytochrome P450 enzymes has indicated that the bulkier ethoxy group, when compared to a methoxy (B1213986) group, can alter the orientation of the benzoic acid scaffold within the active site, thereby influencing its metabolism. However, without dedicated studies on this compound, the precise nature of its interactions with any given enzyme remains unknown.

Receptor Binding and Ligand-Target Recognition: An Unexplored Area

Assessment of Binding Affinity and Selectivity

No studies assessing the binding affinity and selectivity of this compound for any biological receptor have been published. Research into other substituted benzamide (B126) derivatives has shown that electron-donating groups, such as methoxy groups, can influence binding to specific receptors, for example, the sigma-2 (σ2) receptor. This suggests that the electronic properties of the ethoxy and methoxy groups on the target compound could potentially mediate receptor interactions, but empirical data is required to confirm any such activity.

Characterization of Molecular Binding Modes

Without data on receptor binding, the molecular binding modes of this compound cannot be characterized. Molecular docking and crystallographic studies, which are essential for elucidating these interactions, have not been performed on this compound in the context of a specific biological target.

Cellular Pathway Modulation in Biological Systems (In Vitro): Awaiting Initial Studies

There is a lack of in vitro studies investigating the effects of this compound on cellular pathways. While derivatives of trimethoxybenzoic acid and other related structures have been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis in various cell lines, no such data exists for this compound.

Effects on Signal Transduction Cascades (e.g., MAPK/ERK Pathway)

Currently, there is a lack of publicly available scientific literature detailing the specific effects of this compound or its derivatives on signal transduction cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. The MAPK/ERK pathway is a crucial signaling cascade involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. researchgate.netmdpi.comrasayanjournal.co.in While various other benzoic acid derivatives have been investigated for their influence on cellular signaling, specific data for this compound remains to be elucidated.

Regulation of Cell Cycle Progression (e.g., G2/M phase arrest)

There is no specific research data available in the public domain that has investigated the role of this compound or its derivatives in the regulation of cell cycle progression. Consequently, there are no findings to report regarding its potential to induce cell cycle arrest at any phase, including the G2/M phase. Studies on other structurally related compounds have shown modulation of the cell cycle, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Induction of Programmed Cell Death Mechanisms (e.g., apoptosis)

Scientific investigations into the pro-apoptotic potential of this compound and its derivatives have not been reported in the available literature. Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. While some benzoic acid derivatives have been shown to induce apoptosis in various cell lines mdpi.comnih.gov, there is no specific evidence to suggest that this compound possesses similar activity.

Antimicrobial Efficacy Investigations (In Vitro)

Antibacterial Activity against Bacterial Strains

There are no available in vitro studies that have specifically evaluated the antibacterial activity of this compound against any bacterial strains. Although the broader class of benzoic acid derivatives has been a subject of antimicrobial research mdpi.com, the efficacy of this particular compound has not been documented.

Antifungal Activity against Fungal Species

In vitro studies to determine the antifungal activity of this compound against various fungal species have not been reported in the scientific literature. Research on other hydroxylated and methoxylated benzoic acids has indicated some antifungal potential nih.gov, but specific data for the 3-ethoxy-5-methoxy substituted compound is not available.

Anti-Inflammatory Mechanistic Studies (In Vitro)

There is a lack of in vitro studies investigating the anti-inflammatory mechanisms of this compound. While the anti-inflammatory properties of various phenolic compounds and benzoic acid derivatives have been explored through different experimental models mdpi.commdpi.com, the specific activity and molecular targets of this compound in inflammatory pathways have not been elucidated.

Modulation of Pro-Inflammatory Cytokines and Mediators

Derivatives of benzoic acid are recognized for their potential to modulate inflammatory responses. While direct studies on this compound are limited, research on structurally similar compounds, such as other methoxybenzoic acid derivatives, provides insight into their anti-inflammatory mechanisms. These compounds have been observed to influence the production of key pro-inflammatory cytokines and mediators, which are crucial in the inflammatory cascade.

For instance, 2-hydroxy-4-methoxybenzoic acid (HMBA) has demonstrated significant hepatoprotective effects by modulating inflammatory cytokines. In a study on carbon tetrachloride-induced liver injury in rats, HMBA administration led to a significant reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This suggests that the anti-inflammatory action of such compounds is, at least in part, due to their ability to suppress the expression of these critical signaling molecules.

Furthermore, the anti-inflammatory potential of related phenolic compounds has been explored. A novel phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The study also revealed that HHMP suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of NO and PGE2, respectively. This inhibition was linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.

These findings suggest that this compound and its derivatives likely exert anti-inflammatory effects by interfering with the production and signaling of pro-inflammatory cytokines and mediators. The presence of methoxy and ethoxy groups on the benzoic acid core is anticipated to play a role in this modulatory activity.

Antioxidant Activity Profiling

The structure-activity relationship of benzoic acid derivatives reveals that the position and number of hydroxyl and methoxy groups significantly influence their antioxidant capacity. For example, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions to the carboxyl group generally exhibit stronger antioxidant properties against superoxide (B77818) radicals compared to those with meta-positioning. The presence of methoxy groups can also enhance antioxidant activity.

To illustrate the antioxidant potential of related benzoic acid derivatives, the following table presents the 50% inhibitory concentration (IC50) values from DPPH assays for several phenolic acids. A lower IC50 value indicates a higher antioxidant activity.

| Compound | DPPH IC50 (µg/mL) |

| Ferulic acid | 9.9 |

| Syringic acid | 9.8 |

| Caffeic acid | 5.9 |

This table is for illustrative purposes and includes data for structurally related phenolic acids to provide context for the potential antioxidant activity of this compound.

The antioxidant mechanism of phenolic acids involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. The electronic effects of substituents, such as methoxy and ethoxy groups, can influence this stability.

Biochemical Transformations by Microorganisms

The microbial degradation of aromatic compounds, including benzoic acid derivatives, is a critical process in the carbon cycle. Under anaerobic conditions, various microorganisms have evolved pathways to utilize these compounds as a source of carbon and energy. The metabolism of methoxybenzoic acids by anaerobic bacteria has been a subject of detailed investigation.

A common initial step in the anaerobic degradation of aromatic compounds is the activation of the benzene (B151609) ring, often through carboxylation or the formation of a coenzyme A (CoA) thioester. In the case of hydroxybenzoic acids, the anaerobic metabolism in denitrifying bacteria has been shown to proceed via the formation of benzoyl-CoA, which then undergoes reductive dearomatization.

For methoxylated benzoic acids, the cleavage of the ether bond is a key metabolic step. Studies have shown that anaerobic bacteria can utilize the O-methyl groups of these compounds as C1 growth substrates. This process involves the conversion of the methoxy group to a hydroxyl group, a reaction that has been observed in various strict and facultative anaerobes.

The cleavage of the ether linkages in methoxylated and ethoxylated aromatic compounds is a crucial biochemical transformation carried out by a diverse range of microorganisms. This process, known as O-demethylation or O-dealkylation, is a key step in the breakdown of these molecules, making them more amenable to further degradation.

In anaerobic bacteria, the O-demethylation of methoxybenzoic acids has been shown to be a vital metabolic process. For instance, organisms such as Eubacterium limosum and Acetobacterium woodii can metabolize 3-methoxybenzoic acid to 3-hydroxybenzoic acid. This transformation is highly specific and is induced by the presence of appropriate methoxylated benzoates. The mechanism involves the removal of the methyl group rather than the entire methoxy group.

Fungi are also known to perform O-dealkylation of aromatic ethers. For example, the fungus Aspergillus flavus has been shown to O-dealkylate a series of 4-alkoxybiphenyls. Studies have demonstrated that this fungus can efficiently dealkylate both methoxy and ethoxy derivatives, with yields exceeding 90% after 72 hours of incubation. This indicates that microbial systems possess the enzymatic machinery to cleave both methyl and ethyl ether linkages in aromatic compounds. The principles of O-dealkylation are generally applicable to both methoxy and ethoxy groups, suggesting that this compound would be susceptible to similar microbial transformations, involving both O-demethylation and O-deethylation.

Antiparasitic Activity Investigations (e.g., against Plasmodium falciparum in vitro)

The search for novel antiparasitic agents is a critical area of research, and various natural and synthetic compounds are being investigated for their potential to combat parasitic diseases like malaria, which is caused by protozoan parasites of the genus Plasmodium. Benzoic acid derivatives have emerged as a class of compounds with potential antiplasmodial activity.

While direct in vitro studies on the activity of this compound against Plasmodium falciparum are not extensively documented, research on other benzoic acid derivatives has shown promising results. The structural features of these molecules, including the nature and position of substituents on the aromatic ring, play a significant role in their antiparasitic efficacy.

Several studies have reported the in vitro antiplasmodial activity of various benzoic acid derivatives. For example, a study on prenylated benzoic acid derivatives from Piper species found that 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid exhibited moderate antiplasmodial activity with a 50% inhibitory concentration (IC50) of 3.2 µg/mL. In another study, novel 4-amino benzoic acid-substituted pyrimidine (B1678525) derivatives were synthesized and screened for their antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The IC50 values for these compounds ranged from 5.26 to 106.76 µg/mL for the 3D7 strain and 4.71 to 112.98 µg/mL for the Dd2 strain semanticscholar.org.

The following table summarizes the in vitro antiplasmodial activity of some benzoic acid derivatives against P. falciparum.

| Compound/Derivative Class | P. falciparum Strain | IC50 |

| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | Not specified | 3.2 µg/mL |

| 4-Amino benzoic acid-substituted pyrimidines | 3D7 (chloroquine-sensitive) | 5.26 - 106.76 µg/mL semanticscholar.org |

| 4-Amino benzoic acid-substituted pyrimidines | Dd2 (chloroquine-resistant) | 4.71 - 112.98 µg/mL semanticscholar.org |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | W2 | 24.4 µM |

This table presents data for structurally related benzoic acid derivatives to highlight the potential for antiplasmodial activity within this class of compounds.

These findings suggest that the benzoic acid scaffold is a promising starting point for the development of new antimalarial drugs. The presence of ethoxy and methoxy groups on the benzene ring of this compound could influence its lipophilicity and interaction with parasitic targets, making it a candidate for future antiparasitic activity investigations.

Computational and Theoretical Chemical Studies of 3 Ethoxy 5 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-Ethoxy-5-methoxybenzoic acid. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring, as well as the conformations of the ethoxy and methoxy (B1213986) substituents, are of particular interest.

| Parameter | 3-methoxybenzoic acid (Illustrative) |

| Conformer 1 Energy (kJ/mol) | 0 |

| Conformer 2 Energy (kJ/mol) | 4.9 |

| Dihedral Angle (C-C-O-C) | Varies between conformers |

This table provides illustrative data for a related compound, 3-methoxybenzoic acid, as specific data for this compound was not available in the searched literature.

The electronic structure of this compound dictates its chemical reactivity. Key aspects of its electronic nature are understood through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene ring and the substituents, while the LUMO is often a π*-orbital. In a study of 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, indicating a stable structure. actascientific.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.org It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl, ethoxy, and methoxy groups, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, would exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack.

| Parameter | 4-(carboxyamino)-benzoic acid (Illustrative) |

| HOMO Energy (eV) | -6.82 |

| LUMO Energy (eV) | -1.82 |

| HOMO-LUMO Gap (eV) | 5.0 |

This table provides illustrative data for a related compound, 4-(carboxyamino)-benzoic acid, as specific data for this compound was not available in the searched literature. actascientific.com

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization.

Predicted vibrational frequencies, obtained from frequency calculations after geometry optimization, can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups. For benzoic acid derivatives, characteristic vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the acid and ether groups, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ucl.ac.uknih.gov These predictions are crucial for the correct assignment of signals in experimental ¹H and ¹³C NMR spectra, aiding in structural elucidation. The chemical shifts are sensitive to the electronic environment of each nucleus, and their accurate prediction relies on having an optimized molecular geometry.

| Spectroscopic Data | Predicted Range for Benzoic Acid Derivatives |

| O-H Stretch (cm⁻¹) | ~3500 (monomer), ~2500-3300 (dimer) |

| C=O Stretch (cm⁻¹) | ~1700-1750 |

| ¹³C NMR (C=O) (ppm) | ~170-180 |

| ¹H NMR (COOH) (ppm) | ~10-13 |

This table provides typical predicted spectroscopic data ranges for benzoic acid derivatives based on computational studies of related molecules.

Molecular Modeling and Simulation

Beyond the properties of the isolated molecule, molecular modeling and simulation techniques are employed to study the interactions of this compound with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical docking study of this compound, the molecule would be placed in the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose. For benzoic acid derivatives, key interactions often involve hydrogen bonding through the carboxylic acid group and hydrophobic interactions involving the benzene ring. For instance, in a study of benzoic acid derivatives as potential inhibitors of SARS-CoV-2 main protease, docking studies revealed hydrogen bonding and hydrophobic interactions with the active site residues. nih.govresearchgate.net

| Docking Parameter | Illustrative Example (Benzoic Acid Derivative vs. Protein Target) |

| Binding Affinity (kcal/mol) | -5.0 to -8.0 |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

| Interacting Residues | Amino acids in the active site (e.g., His, Ser, Gly) |

This table provides illustrative molecular docking parameters based on studies of other benzoic acid derivatives, as specific data for this compound was not available in the searched literature. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand-protein complex and a more detailed analysis of the intermolecular interactions. nih.gov

An MD simulation of a this compound-protein complex would reveal the flexibility of both the ligand and the protein's binding site. rsc.orgresearchgate.net It would also allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Analysis of the simulation trajectory can identify stable hydrogen bonds, water-mediated interactions, and conformational changes that occur upon binding. Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding process. rsc.org

| MD Simulation Parameter | Illustrative Example (Benzoic Acid Derivative-Protein Complex) |

| Simulation Time | 100 ns |

| RMSD of Ligand | 1-3 Å (indicating stability in the binding pocket) |

| Key Stable Interactions | Persistent hydrogen bonds with specific residues |

| Binding Free Energy (MM/PBSA) | -20 to -50 kcal/mol |

This table provides illustrative parameters from molecular dynamics simulations of other small molecule-protein complexes, as specific data for this compound was not available in the searched literature.

Structure-Based Design Principles

The application of computational methods in the structure-based design of molecules with specific biological activities has become a cornerstone of modern medicinal chemistry. For a compound like this compound, these principles would be employed to rationally design derivatives with enhanced potency and selectivity towards a particular biological target, such as an enzyme or a receptor. The process generally begins with the identification of a target protein and the elucidation of its three-dimensional structure, often through techniques like X-ray crystallography or cryo-electron microscopy.

Molecular docking is a primary tool in structure-based design. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking simulations would be performed to understand how the ethoxy and methoxy groups, as well as the carboxylic acid moiety, interact with the amino acid residues in the active site of a target. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The goal is to optimize these interactions to achieve higher binding affinity. For instance, in the design of tyrosinase inhibitors, a similar approach was used to predict how derivatives of a lead compound would occupy the enzyme's active site, guiding the synthesis of more potent inhibitors ethz.ch.

The insights gained from docking studies can be used to generate a pharmacophore model. This model defines the essential spatial arrangement of chemical features that a molecule must possess to bind to the target. For this compound, a pharmacophore model might specify the positions of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are crucial for binding. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the modification of the original scaffold.

Further refinement of potential drug candidates involves more computationally intensive methods like molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the protein-ligand complex, allowing researchers to assess the stability of the binding mode predicted by docking and to calculate the binding free energy more accurately. This can help in differentiating between compounds that are likely to be potent binders and those that are not.

The following table summarizes key computational techniques used in structure-based design and their application to a molecule like this compound:

| Computational Technique | Application in Structure-Based Design | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | To understand how the ethoxy, methoxy, and carboxylic acid groups interact with the active site of a target enzyme or receptor. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features required for biological activity. | To create a model for screening virtual libraries to find novel compounds with similar binding properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time to assess stability and binding free energy. | To validate docking poses and to obtain a more accurate prediction of the binding affinity of its derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. | To identify new molecules with different scaffolds that fit the pharmacophore derived from the binding mode of this compound. |

Exploration of Reaction Mechanisms via Theoretical Methods

Theoretical methods, particularly those based on quantum mechanics, are invaluable for elucidating the mechanisms of chemical reactions at the molecular level. For this compound, these methods can be used to study a variety of reactions, such as its synthesis, metabolism, or its interaction with reactive species in a biological system. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

One area of application is in understanding the reactivity of the molecule. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the sites on the molecule that are most likely to act as nucleophiles or electrophiles. For this compound, the electron-donating nature of the ethoxy and methoxy groups influences the electron density distribution in the aromatic ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions.

Theoretical methods can also be used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, transition states, and any intermediates. The energies of these species can then be used to calculate important kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies. For instance, in the study of the atmospheric oxidation of ethylbenzene, DFT was used to investigate the reaction pathways of the ethylbenzene-OH adduct with O2 and NO2, identifying the major products and calculating the reaction rate constants mdpi.com. A similar approach could be applied to study the metabolism of this compound, for example, by modeling its interaction with cytochrome P450 enzymes.

The following table outlines the key theoretical methods and their potential applications in studying the reaction mechanisms of this compound:

| Theoretical Method | Application in Reaction Mechanism Studies | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics. | To predict reactive sites, calculate activation barriers for metabolic transformations, and understand its synthetic pathways. |

| Transition State Theory | Calculation of reaction rate constants from the properties of the transition state. | To predict the rates of potential metabolic reactions or its degradation in various environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | To analyze the nature of intramolecular and intermolecular interactions that influence its reactivity. |

| Solvent Models (e.g., PCM) | To incorporate the effect of a solvent on the reaction mechanism and energetics. | To study its reactions in aqueous biological environments or in organic solvents used for its synthesis. |

By employing these computational and theoretical tools, researchers can gain deep insights into the structure-activity relationships and reactive properties of this compound, guiding the design of new molecules and the understanding of their chemical behavior.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Ethoxy and Methoxy (B1213986) Substituents on Biological Activity

The presence and nature of substituents on a benzoic acid scaffold are paramount in determining its biological efficacy. In the case of 3-Ethoxy-5-methoxybenzoic acid, the ethoxy and methoxy groups at the meta-positions of the benzene (B151609) ring play a significant role in its interaction with biological targets. Alkoxy groups, such as ethoxy and methoxy, are known to be privileged pharmacophore groups, often responsible for diverse biological activities, including antibacterial and anticancer effects. mdpi.com The introduction of these substituents can modulate the electronic and steric properties of the benzoic acid core, thereby influencing its binding affinity to receptors or enzymes.

The electronic nature of these substituents also affects the acidity of the carboxylic acid group, which can be a critical determinant of biological activity. Both ethoxy and methoxy groups are electron-donating through resonance, which can influence the pKa of the benzoic acid and its ability to form ionic interactions with biological targets.

| Substituent | Position | Observed Influence on Activity (General Trends) |

|---|---|---|

| Ethoxy | 3 | Increased lipophilicity, potential for enhanced membrane permeability. Steric bulk may influence binding site complementarity. |

| Methoxy | 5 | Can improve biological activity through specific hydrogen bond interactions. mdpi.com Electron-donating properties modulate the electronic character of the ring. |

Positional Isomer Effects on Molecular Efficacy

The specific placement of the ethoxy and methoxy groups at the 3 and 5 positions of the benzoic acid ring is a critical factor for its molecular efficacy. Studies on positional isomerism in benzoic acid derivatives have demonstrated that the location of substituents significantly impacts their biological activity. nih.gov For example, in the context of antibacterial activity against E. coli, the position of hydroxyl and methoxyl substituents on the benzoic ring was shown to influence the compound's effectiveness. nih.govnih.gov

While direct studies on this compound are not extensively available, general principles suggest that moving the ethoxy or methoxy group to other positions, such as the ortho or para positions, would likely result in altered biological activity. Ortho-substitution, for instance, can lead to intramolecular hydrogen bonding with the carboxylic acid group, affecting its acidity and interaction with targets. url.edu Para-substitution, on the other hand, would place the substituent at a different spatial location within a binding pocket, potentially leading to different or diminished activity.

The meta-positioning of both the ethoxy and methoxy groups in this compound provides a specific three-dimensional arrangement of functional groups that is likely crucial for its interaction with a particular biological target. Any change in this arrangement, such as in the case of its positional isomers, would be expected to alter the binding affinity and, consequently, the biological response.

| Isomer | Substituent Positions | Hypothesized Effect on Efficacy (Relative to this compound) |

|---|---|---|

| 2-Ethoxy-5-methoxybenzoic acid | ortho, meta | Potential for intramolecular hydrogen bonding, altering acidity and binding mode. Steric hindrance from the ortho-ethoxy group could decrease activity. |

| 4-Ethoxy-3-methoxybenzoic acid | para, meta | Altered spatial orientation of substituents, likely leading to a different binding affinity and potentially reduced or different biological activity. |

| 2-Ethoxy-4-methoxybenzoic acid | ortho, para | Significant change in the electronic and steric profile, expected to have a markedly different biological activity profile. |

Correlation of Physicochemical Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For this compound and its analogs, key physicochemical descriptors would include lipophilicity (log P), electronic parameters (such as Hammett constants), and steric parameters (like molar refractivity).

Electronic descriptors quantify the electron-donating or electron-withdrawing nature of the substituents, which in turn affects the ionization of the carboxylic acid and its ability to engage in electrostatic interactions. Steric properties are also critical, as the size and shape of the molecule must be complementary to the topology of the biological target's binding site.

A hypothetical QSAR equation for a series of analogs of this compound might take the form:

log(1/C) = a(log P) - b(σ) + c(MR) + d

Where C is the concentration required for a specific biological effect, log P represents lipophilicity, σ is the Hammett constant, and MR is the molar refractivity. The coefficients a, b, and c would indicate the relative importance of each descriptor in determining the biological outcome.

| Physicochemical Descriptor | Definition | Potential Impact on Biological Outcome |

|---|---|---|

| log P (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability and binding to hydrophobic pockets. An optimal range is often required for activity. nih.gov |

| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, affecting solubility and interaction with charged residues in the target. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Reflects the steric bulk and potential for dispersion interactions with the target. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences long-range interactions with the biological target and overall solubility. |

Rational Design Principles for Enhanced Activity and Selectivity

The insights gained from SAR and QSAR analyses of this compound can be leveraged for the rational design of new analogs with enhanced activity and selectivity. acs.org One key strategy is to exploit differences in the binding sites of the target protein versus off-target proteins. acs.org

For instance, if the binding pocket of the target has a specific hydrophobic sub-pocket, extending the alkyl chain of the ethoxy group to a propoxy or butoxy group could lead to improved binding affinity and potency. Conversely, if an off-target protein has a sterically constrained binding site, the larger alkoxy groups might introduce a clash, thereby improving selectivity.

Another approach involves the introduction of additional functional groups that can form specific interactions, such as hydrogen bonds, with the target. For example, replacing the methoxy group with a hydroxylamine (B1172632) or a small polar group could lead to new, favorable interactions. The principle of "negative design" can also be applied, where modifications are made to introduce unfavorable interactions with off-target proteins. acs.org

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to visualize the binding mode of this compound within its target and to predict the effects of structural modifications. This in silico approach, combined with the empirical data from SAR and QSAR studies, provides a powerful platform for the iterative design and optimization of novel therapeutic agents based on the this compound scaffold.

Analytical Characterization and Quantification Methods for 3 Ethoxy 5 Methoxybenzoic Acid

Spectroscopic Techniques

Detailed experimental data for the spectroscopic analysis of 3-Ethoxy-5-methoxybenzoic acid is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific chemical shifts (δ), coupling constants (J), and solvent details for the ¹H NMR and ¹³C NMR analysis of this compound have not been publicly reported.

Infrared (IR) Spectroscopy

Characteristic absorption peaks and vibrational frequencies from the IR spectrum of this compound are not documented.

Mass Spectrometry (MS, HRMS, TOF MS)

There is no available information on the mass-to-charge ratio (m/z) of the molecular ion, fragmentation patterns, or exact mass measurements from high-resolution mass spectrometry (HRMS) or time-of-flight (TOF) mass spectrometry for this compound.

UV-Vis Spectroscopy

The maximum absorption wavelength (λmax) and molar absorptivity for this compound have not been reported.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods, including details on the stationary phase (column), mobile phase composition, flow rate, and detection parameters for the separation and quantification of this compound, are not described in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its purity, molecular weight, and structural features through its characteristic fragmentation pattern.

For GC-MS analysis, the carboxylic acid group of this compound is often derivatized, for instance, by methylation to form the more volatile methyl 3-ethoxy-5-methoxybenzoate. This enhances its chromatographic properties, leading to better peak shape and resolution.

The electron ionization (EI) mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the presence of the ethoxy, methoxy (B1213986), and methoxycarbonyl groups on the aromatic ring. The fragmentation pathways for regioisomeric methyl ethoxybenzoates and methoxybenzoic acid provide insights into the expected fragmentation of this compound. researchgate.netresearchgate.net The fragmentation of aromatic esters often involves the loss of the alkoxy group from the ester functionality. pharmacy180.com

A plausible fragmentation pattern for methyl 3-ethoxy-5-methoxybenzoate would involve characteristic losses of small neutral molecules or radicals. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃) and the methoxy group (-•OCH₃) from the aromatic ring, as well as the loss of the methoxy group (-•OCH₃) from the ester.

Predicted Major Fragments in the Mass Spectrum of Methyl 3-Ethoxy-5-methoxybenzoate:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 210 | [M]⁺ (Molecular Ion) | - |

| 195 | [M - CH₃]⁺ | •CH₃ |

| 181 | [M - C₂H₅]⁺ | •C₂H₅ |

| 179 | [M - OCH₃]⁺ | •OCH₃ |

| 165 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 151 | [M - COOCH₃]⁺ | •COOCH₃ |

| 137 | [M - C₂H₅ - CO]⁺ | •C₂H₅, CO |

| 122 | [M - OC₂H₅ - CO]⁺ | •OC₂H₅, CO |

| 107 | [C₇H₇O]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, providing detailed information about the atomic arrangement within a crystal lattice.

Single Crystal X-ray Analysis for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal suitable for analysis would allow for the unambiguous determination of its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The crystal lattice would be further stabilized by other intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the ethoxy and methoxy groups. The planarity of the benzene (B151609) ring and the orientation of the ethoxy and methoxy substituents relative to the ring and the carboxylic acid group would be precisely determined.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~14.2 |

| β (°) | ~105 |

| Volume (ų) | ~990 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.32 |

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly valuable for phase identification, assessing sample purity, and studying polymorphism. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

The PXRD pattern of a bulk sample of this compound would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice. The positions and relative intensities of these peaks can be used to confirm the identity of the compound by comparing the experimental pattern to a reference pattern calculated from single-crystal XRD data or obtained from a standard sample.

Furthermore, PXRD is a powerful tool for screening for different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical properties of a compound. By analyzing samples of this compound prepared under different crystallization conditions, PXRD can reveal the existence of multiple polymorphs, each with its distinct diffraction pattern. nih.gov The technique can also be used to detect the presence of crystalline impurities, as they would give rise to additional peaks in the diffraction pattern.

Hypothetical Powder X-ray Diffraction Peaks for this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 100 |

| 20.2 | 4.40 | 60 |

| 25.1 | 3.55 | 75 |

| 28.9 | 3.09 | 50 |

Quantitative Determination of Alkoxyl Group Content

The quantitative determination of the ethoxy and methoxy groups is essential for confirming the identity and purity of this compound. The classical method for this analysis is the Zeisel method. wikipedia.orgquora.com

The Zeisel method involves the cleavage of the ether linkages of the alkoxyl groups using a strong acid, typically hydroiodic acid (HI). youtube.com The reaction proceeds by heating the sample with an excess of HI. The ethoxy group is converted to iodoethane (B44018) (CH₃CH₂I), and the methoxy group is converted to iodomethane (B122720) (CH₃I).

These volatile alkyl iodides are then distilled and collected in a solution of silver nitrate (B79036) (AgNO₃) in ethanol (B145695). The alkyl iodides react with silver nitrate to form a precipitate of silver iodide (AgI). quora.com

The reactions are as follows:

Cleavage of the ethoxy group: R-O-CH₂CH₃ + HI → R-OH + CH₃CH₂I

Cleavage of the methoxy group: R-O-CH₃ + HI → R-OH + CH₃I

Precipitation of silver iodide: CH₃CH₂I + AgNO₃ + H₂O → AgI(s) + CH₃CH₂OH + HNO₃ CH₃I + AgNO₃ + H₂O → AgI(s) + CH₃OH + HNO₃

The precipitated silver iodide is then collected by filtration, dried, and weighed. From the mass of the silver iodide precipitate, the total amount of alkoxyl groups in the original sample can be calculated. embibe.com To differentiate between the ethoxy and methoxy content, the gaseous alkyl iodides can be separated by gas chromatography before quantification.

More modern approaches, such as headspace-isotope dilution (HS-ID) GC-MS, have been developed for a more precise and high-throughput quantification of alkoxyl groups. rsc.org

Advanced Applications in Chemical and Material Sciences

Role as a Versatile Chemical Building Block in Organic Synthesis

Substituted benzoic acids are foundational starting materials in organic synthesis, serving as precursors to a vast array of more complex molecules. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, while the aromatic ring can undergo further substitution. Alkoxy-substituted benzoic acids, in particular, are valuable in the synthesis of pharmaceuticals and other bioactive compounds. mdpi.comconicet.gov.ar

The compound 3-Ethoxy-5-methoxybenzoic acid is a prime candidate for a versatile building block due to the specific influence of its substituents. The meta-positioned alkoxy groups can direct further electrophilic aromatic substitution and participate in metal-catalyzed C-H activation reactions. mdpi.com While specific, large-scale synthetic applications starting directly from this compound are not yet widely documented in mainstream literature, its utility can be inferred from the established reactivity of analogous compounds. For example, related 3-methoxybenzoic and 3,5-disubstituted benzoic acid derivatives are employed in the synthesis of:

Isocoumarins: Through rhodium-catalyzed annulation with alkynes, where the alkoxy groups influence the regioselectivity of the C-H activation. mdpi.com

Bioactive Amides and Esters: The carboxylic acid group can be coupled with various amines or alcohols to produce compounds with potential therapeutic properties, such as enzyme inhibitors. nih.gov

Heterocyclic Scaffolds: Serving as a foundational piece for building more complex heterocyclic systems, which are prevalent in medicinal chemistry.

The typical reactions that this compound can undergo as a building block are summarized in the table below.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Alkyl 3-ethoxy-5-methoxybenzoate |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | N-substituted 3-ethoxy-5-methoxybenzamide |

| Reduction | Reducing Agent (e.g., LiAlH4) | (3-Ethoxy-5-methoxyphenyl)methanol |

| C-H Activation/Annulation | Transition Metal Catalyst (e.g., Rh), Alkyne | Substituted Isocoumarin |

Utilization as a Precursor in Complex Natural Product Degradation Studies

Understanding the biodegradation pathways of complex natural polymers, such as lignin (B12514952), is a significant area of research for biofuel production and environmental science. Lignin is an intricate polymer composed of substituted aromatic subunits. nih.gov Microorganisms have evolved enzymatic pathways to break down these complex structures into simpler aromatic acids, which are then funneled into central metabolism. nih.govresearchgate.net

Substituted benzoic acids can serve as model compounds or tracers to elucidate these degradation pathways. While no studies have been identified that specifically use this compound as a precursor for studying natural product degradation, the metabolism of similar compounds is well-documented. For instance, the anaerobic degradation of ferulic acid, a key lignin derivative, proceeds through intermediates like vanillic acid and ultimately involves pathways developed for benzoic acid metabolism. researchgate.net Similarly, bacteria such as Pseudomonas sp. degrade benzoic acid through hydroxylation to form catechol, followed by ring cleavage. nih.gov

Based on these established pathways, it is plausible that if this compound were used as a substrate in such studies, it would likely be metabolized via one of several initial steps:

O-Dealkylation: Enzymatic removal of the ethyl or methyl group to form the corresponding hydroxybenzoic acid derivatives.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Decarboxylation: Removal of the carboxylic acid group.

Following these initial transformations, the resulting intermediates would enter known aromatic degradation funnels, eventually leading to ring fission and assimilation by the microorganism.

Application in Metal-Organic Framework (MOF) Synthesis and Defect Engineering

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal nodes and organic linkers. Their tunable structures give them exceptional properties for applications in gas storage, separation, and catalysis. The properties of a MOF are dictated by its metal clusters, the organic linkers, and, increasingly, the intentional introduction of structural defects.

"Defect engineering" is a sophisticated strategy used to enhance the performance of MOFs by creating imperfections such as missing linkers or metal clusters within the crystalline lattice. mdpi.comresearchgate.net This can create larger pores, expose more active metal sites, and improve catalytic activity. A common method to induce these defects is through the use of modulators during MOF synthesis—molecules that compete with the primary linker for coordination to the metal nodes.

Monocarboxylic acids, like benzoic acid and its derivatives, are highly effective modulators. mdpi.commdpi.comnewdrugapprovals.orggoogle.com They coordinate to the metal clusters during the early stages of crystal growth but, having only one point of connection, act as capping agents that can terminate the framework extension at specific points, leading to controlled defect formation. For example, benzoic acid has been used to create missing-linker defects in the well-known MOFs UiO-66 and MOF-199, resulting in enhanced adsorption capacities. newdrugapprovals.orggoogle.com

As a monosubstituted benzoic acid, this compound is an ideal candidate for use as a modulator in defect engineering. Its specific size and electronic properties, governed by the ethoxy and methoxy (B1213986) groups, could offer fine control over the type and concentration of defects introduced into a MOF structure.

Table 2: Role of Benzoic Acid Derivatives in MOF Defect Engineering

| MOF | Primary Linker | Modulator Example | Effect of Modulation | Reference |

|---|---|---|---|---|

| UiO-66 | Terephthalic acid (a dicarboxylic acid) | Benzoic acid | Creates missing-cluster defects, increases surface area and hydrophobicity. | mdpi.com |

| MOF-199 | Trimesic acid (a tricarboxylic acid) | Benzoic acid | Increases number of unsaturated copper centers, enhances sulfur capture. | google.com |

Development of Chemical Probes for Mechanistic Biological Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular and in vivo systems. The development of potent and selective probes is a cornerstone of modern chemical biology and drug discovery. Substituted aromatic acids are common structural motifs in many biologically active compounds.

The importance of the alkoxy-substituted benzoic acid scaffold is highlighted in the structure of Iptacopan (LNP023), a potent and orally available inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system. mdpi.comresearchgate.net The chemical name for Iptacopan is 4-((2S,4S)-4-Ethoxy -1-((5-methoxy -7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid . newdrugapprovals.org This molecule is being clinically evaluated for treating a range of complement-mediated diseases. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for 3-Ethoxy-5-methoxybenzoic acid, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound typically involves functional group interconversion or protection-deprotection strategies. A common approach is the alkylation of 5-methoxybenzoic acid derivatives using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of the phenolic oxygen.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .